1-(Chloromethyl)anthracene-9,10-dione
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Overview
Description
1-(Chloromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloromethyl group at the 1-position and two carbonyl groups at the 9 and 10 positions of the anthracene ring. It is a yellow crystalline solid that is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the chloromethylation of anthracene-9,10-dione using formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different anthracene derivatives.
Photochemical Reactions: It can participate in photochemical reactions, leading to the formation of photodimers and other photoproducts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted anthracene derivatives.
- Oxidation and reduction reactions produce different anthraquinone derivatives .
Scientific Research Applications
1-(Chloromethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)anthracene-9,10-dione involves its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound’s planar structure allows it to intercalate into DNA, affecting its function and stability .
Comparison with Similar Compounds
Anthracene-9,10-dione: Lacks the chloromethyl group but shares the anthraquinone core structure.
1-(Bromomethyl)anthracene-9,10-dione: Similar structure with a bromomethyl group instead of a chloromethyl group.
9,10-Dimethylanthracene: Substituted with methyl groups at the 9 and 10 positions instead of carbonyl groups.
Uniqueness: 1-(Chloromethyl)anthracene-9,10-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various chemical and biological studies .
Properties
Molecular Formula |
C15H9ClO2 |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(chloromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H9ClO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2 |
InChI Key |
VNRYJGMZUWDRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CCl |
Origin of Product |
United States |
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